

# physicochemical properties of 5-Bromo-2-chloro-4-methyl-3-nitropyridine

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## Compound of Interest

**Compound Name:** 5-Bromo-2-chloro-4-methyl-3-nitropyridine

**Cat. No.:** B1520513

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Bromo-2-chloro-4-methyl-3-nitropyridine** (CAS: 884495-15-2)

## Executive Summary

**5-Bromo-2-chloro-4-methyl-3-nitropyridine** is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring bromo, chloro, methyl, and nitro groups on a pyridine core, provides multiple reactive sites for advanced organic synthesis.<sup>[1]</sup> This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, analytical characterization methodologies, plausible synthetic insights, and critical safety protocols for this versatile building block. The narrative is structured to provide not only data but also the scientific rationale behind its application, ensuring a thorough understanding for its effective use in research and development.

## Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all subsequent experimental work.

### 1.1. Nomenclature and Identifiers

- Systematic IUPAC Name: **5-Bromo-2-chloro-4-methyl-3-nitropyridine**

- CAS Number: 884495-15-2[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: 2-bromo-6-chloro-3-methyl-5-nitropyridine, Pyridine, 5-bromo-2-chloro-4-methyl-3-nitro-[\[3\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>4</sub>BrClN<sub>2</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 251.47 g/mol [\[3\]](#)

## 1.2. Structural Representation

The molecule's structure is characterized by a pyridine ring with a strategic arrangement of electron-withdrawing and electron-donating groups, which dictates its reactivity. The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to substitution and cross-coupling reactions, combined with an activating nitro group, makes it a valuable synthetic intermediate.[\[1\]](#)

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**Figure 1.** 2D Chemical Structure

## Core Physicochemical Properties

The physical properties of a compound govern its behavior in both reaction and formulation settings. The data presented below, largely based on predictive models, offers a baseline for experimental design.

Table 1: Summary of Physicochemical Properties

| Property                     | Value / Description                            | Source(s) |
|------------------------------|--|-----------|
| Appearance                   | Light yellow powder or solid                   | [2][3]    |
| Boiling Point                | $304.4 \pm 37.0$ °C (Predicted)                | [3]       |
| Density                      | $1.810 \pm 0.06$ g/cm <sup>3</sup> (Predicted) | [3]       |
| Partition Coefficient (LogP) | 2.26   | [2]       |
| Acidity (pKa)                | -4.18 ± 0.10 (Predicted)                       | [3]       |

| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) | [3] |

## 2.1. Partition Coefficient (LogP) and Solubility

The predicted LogP value of 2.26 indicates that **5-Bromo-2-chloro-4-methyl-3-nitropyridine** is a moderately lipophilic compound.[2] This property is a critical determinant in drug development, suggesting the molecule may possess reasonable permeability across biological membranes. From a practical standpoint, this lipophilicity implies good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile, while exhibiting poor solubility in aqueous media.

## 2.2. Acidity (pKa)

The predicted pKa of -4.18 suggests the pyridine nitrogen is extremely non-basic.[3] This is a direct consequence of the powerful electron-withdrawing effects of the nitro group and the two halogen atoms, which significantly reduce the electron density on the nitrogen, thereby diminishing its ability to accept a proton. This lack of basicity is a key consideration for reaction planning, as it will not readily participate in acid-base chemistry under typical conditions.

# Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of any chemical intermediate. While specific experimental spectra for this compound are not widely published, this section outlines the expected results and standard protocols.

## 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple. Due to the substitution pattern, only one aromatic proton remains on the pyridine ring, which would appear as a singlet. The methyl group protons would also appear as a distinct singlet, likely in the 2.0-2.5 ppm range.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms of the substituted pyridine ring. The chemical shifts would be influenced by the attached functional groups, with the carbon atoms bonded to the nitro group and halogens appearing further downfield.

### 3.2. Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

- $\sim 1550\text{-}1500\text{ cm}^{-1}$  and  $\sim 1350\text{-}1300\text{ cm}^{-1}$ : Strong, characteristic asymmetric and symmetric stretching vibrations of the  $\text{C}-\text{NO}_2$  group.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ :  $\text{C}=\text{C}$  and  $\text{C}=\text{N}$  stretching vibrations within the pyridine ring.
- $\sim 1100\text{-}1000\text{ cm}^{-1}$ :  $\text{C}-\text{Br}$  stretching vibration.
- $\sim 800\text{-}600\text{ cm}^{-1}$ :  $\text{C}-\text{Cl}$  stretching vibration.

### 3.3. Mass Spectrometry (MS)

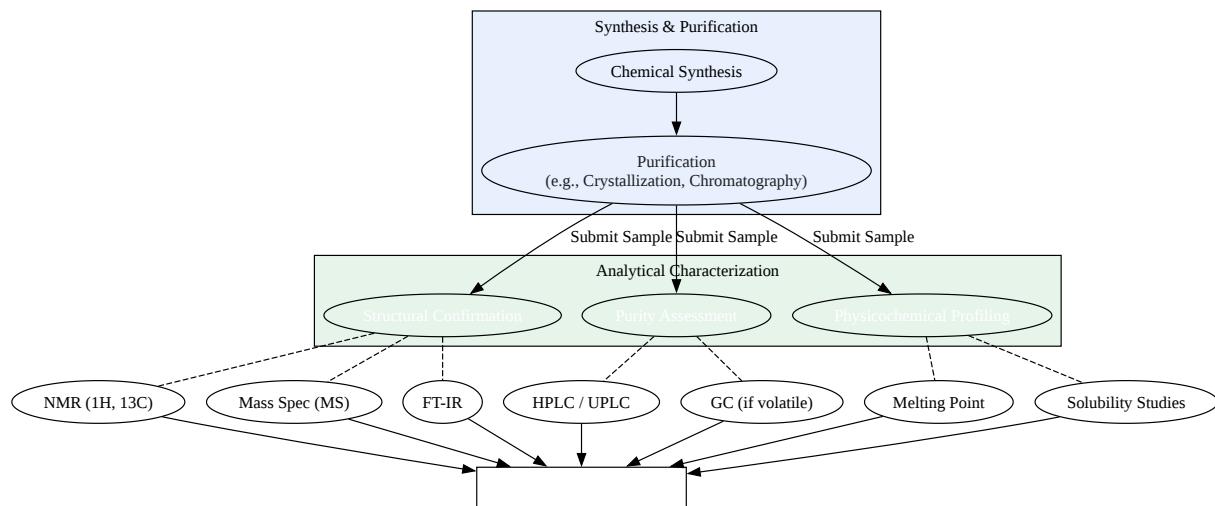
Mass spectrometry is critical for confirming the molecular weight and elemental composition. The mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion  $[\text{M}]^+$  due to the natural abundance of bromine ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ) and chlorine ( $^{35}\text{Cl} \approx 75.8\%$ ,  $^{37}\text{Cl} \approx 24.2\%$ ). This would result in a cluster of peaks for the molecular ion (e.g.,  $[\text{M}]^+$ ,  $[\text{M}+2]^+$ ,  $[\text{M}+4]^+$ ) that is highly characteristic and serves as definitive proof of the presence of both one bromine and one chlorine atom.

### 3.4. Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic compounds.

## Experimental Protocol: Purity Determination by Reverse-Phase HPLC

- System Preparation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size) and a UV detector is used.
- Mobile Phase: A gradient elution is typically employed to ensure separation of the main component from any potential impurities. A common system would be:
  - Mobile Phase A: Water with 0.1% Formic Acid
  - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient Program: Start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B over 15-20 minutes to elute more nonpolar impurities.
- Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile.
- Injection and Detection: Inject 5-10  $\mu$ L of the sample solution. Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
- Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks. A purity level of  $\geq 98\%$  is common for such intermediates.[\[1\]](#)

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